molecular formula C18H13NO6S B1683719 2-Pyridin-4-yl-benzo[h]chromen-4-one CAS No. 2110-25-0

2-Pyridin-4-yl-benzo[h]chromen-4-one

Cat. No. B1683719
CAS RN: 2110-25-0
M. Wt: 273.3 g/mol
InChI Key: PNVNDNNHILMFSB-UHFFFAOYSA-N
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Description

“2-Pyridin-4-yl-benzo[h]chromen-4-one” is an organic heterotricyclic compound and an organooxygen compound . It has a molecular formula of C18H11NO2 . It is also known as a potent CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activator .


Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, which includes “2-Pyridin-4-yl-benzo[h]chromen-4-one”, has been a subject of several studies . These studies have focused on improving the methodologies of 4-chromanone-derived compounds .


Molecular Structure Analysis

The molecular structure of “2-Pyridin-4-yl-benzo[h]chromen-4-one” includes a significant structural entity that belongs to the class of oxygen-containing heterocycles . The molecular weight of this compound is 273.3 g/mol .


Chemical Reactions Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of “2-Pyridin-4-yl-benzo[h]chromen-4-one”.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyridin-4-yl-benzo[h]chromen-4-one” include a molecular weight of 273.3 g/mol, XLogP3-AA of 3.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 1, Exact Mass of 273.078978594 g/mol, Monoisotopic Mass of 273.078978594 g/mol, Topological Polar Surface Area of 39.2 Ų, Heavy Atom Count of 21, Formal Charge of 0, and Complexity of 439 .

Scientific Research Applications

Synthesis and Chemical Properties

  • A series of pyridine derivatives, including those related to "2-Pyridin-4-yl-benzo[h]chromen-4-one," have been synthesized through a multi-component condensation process. This process involves the reaction of carbonyl-substituted 4H-chromenes with ammonia and 1,3-dicarbonyl compounds or aromatic ketones. This method allows for the creation of compounds with potential pharmacological activities by facilitating the carbo-Michael reaction, chromane ring opening, and cyclodehydration (Osipov, Osyanin, & Klimochkin, 2018).

  • Research into six-membered ring compounds with one hetero atom, such as oxygen, which includes pyridine and its derivatives, highlights the importance of these structures in natural pigments and various biochemical compounds. This includes a discussion on pyran and pyrylium derivatives, widely found in carbohydrates, chromones, coumarins, and other bioactive molecules. The study of these compounds offers insights into their synthesis, structural characterization, and applications in developing new therapeutic agents (Livingstone, 2008).

  • A novel method for the synthesis of chromenes, including the benzo[h]chromen-4-one structure, involves a photooxidative cyclization process. This technique provides an efficient way to create complex chromene derivatives with potential utility in medicinal chemistry and material science. The process utilizes UV light and a catalytic amount of CuAlO2 to promote the formation of these compounds, showcasing the versatility and reactivity of chromene-based systems (Ait‐Baziz et al., 2014).

Applications in Medicinal Chemistry

  • The synthesis of new fused chromenes has demonstrated that derivatives of "2-Pyridin-4-yl-benzo[h]chromen-4-one" exhibit moderate to high antibacterial activity. This suggests potential applications in developing new antimicrobial agents. The research highlights the importance of chromene derivatives in medicinal chemistry and their role in addressing bacterial resistance (El-Saghier et al., 2007).

  • Docking studies on synthesized derivatives of chromeno[4,3-b]pyridin-5-one for breast cancer indicate that these compounds show promising activity against breast cancer cell lines. This underscores the potential of chromene-based compounds in cancer therapy, offering a foundation for further drug development and optimization for targeted cancer treatments (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

Future Directions

The future directions for “2-Pyridin-4-yl-benzo[h]chromen-4-one” could involve further studies on its synthesis and its potential as a CFTR activator .

properties

IUPAC Name

2-pyridin-4-ylbenzo[h]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-16-11-17(13-7-9-19-10-8-13)21-18-14-4-2-1-3-12(14)5-6-15(16)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCOBWKVDSSOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390354
Record name 2-Pyridin-4-yl-benzo[h]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Pyridin-4-yl-benzo[h]chromen-4-one

CAS RN

2110-25-0
Record name 2-Pyridin-4-yl-benzo[h]chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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